molecular formula C38H37F6P B14910760 [2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane

[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane

Cat. No.: B14910760
M. Wt: 638.7 g/mol
InChI Key: FLSRGITUAUXVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound known for its unique structural properties and significant applications in various fields of chemistry and industry. This compound features a phosphane core bonded to a highly substituted phenyl group, making it a valuable ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane typically involves multi-step organic reactions. One common method includes the reaction of dicyclohexylphosphine with a brominated precursor of the substituted phenyl group under palladium-catalyzed coupling conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane undergoes various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

    Coordination: The compound acts as a ligand, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

    Coordination: Transition metal salts (e.g., palladium chloride) in the presence of a suitable solvent like dichloromethane.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Halogenated or nitrated phenyl derivatives.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is widely used in scientific research due to its versatile properties:

    Chemistry: As a ligand in homogeneous catalysis, it enhances the activity and selectivity of catalysts in reactions such as hydrogenation and cross-coupling.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its role in radiopharmaceuticals for imaging and therapy.

    Industry: Used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which [2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the electronic and steric environment of the metal, thereby modulating the reactivity and selectivity of the metal in catalytic processes. The trifluoromethyl groups enhance the electron-withdrawing capability, stabilizing the metal-ligand complex and facilitating various catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used ligand in catalysis but lacks the trifluoromethyl groups, making it less electron-withdrawing.

    Tris(2,4,6-trifluorophenyl)phosphine: Similar in having electron-withdrawing groups but differs in the substitution pattern and steric bulk.

    Dicyclohexylphosphine: Lacks the aromatic substitution, making it less effective in certain catalytic applications.

Uniqueness

[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is unique due to its combination of steric bulk from the dicyclohexyl groups and the strong electron-withdrawing effect of the trifluoromethyl-substituted phenyl groups. This unique structure provides enhanced stability and reactivity in catalytic applications, making it a valuable compound in both academic research and industrial processes.

Properties

Molecular Formula

C38H37F6P

Molecular Weight

638.7 g/mol

IUPAC Name

[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane

InChI

InChI=1S/C38H37F6P/c39-37(40,41)28-22-18-26(19-23-28)32-15-9-16-33(27-20-24-29(25-21-27)38(42,43)44)36(32)34-14-7-8-17-35(34)45(30-10-3-1-4-11-30)31-12-5-2-6-13-31/h7-9,14-25,30-31H,1-6,10-13H2

InChI Key

FLSRGITUAUXVAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.